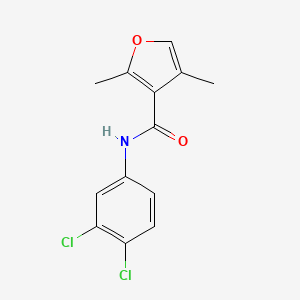

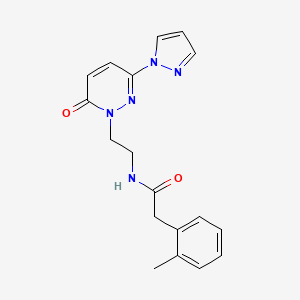

![molecular formula C15H23NO2 B2521737 3-[(二异丙氨基)甲基]-4-甲氧基苯甲醛 CAS No. 881040-95-5](/img/structure/B2521737.png)

3-[(二异丙氨基)甲基]-4-甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" is not directly studied in the provided papers. However, the papers do provide insights into similar compounds which can help infer some properties and behaviors of the compound . For instance, studies on 4-hexyloxy-3-methoxybenzaldehyde and 3-methoxybenzaldehyde derivatives offer valuable information on the methoxybenzaldehyde group's characteristics, which is a part of the compound of interest.

Synthesis Analysis

The synthesis of related compounds such as [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde and 3-methoxy-2-hydroxybenzaldehyde derivatives involves multiple steps, including formylation, cyclisation, and aromatisation processes. These methods could potentially be adapted for the synthesis of "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" by introducing the appropriate diisopropylamino group at the right stage of the synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" has been analyzed using density functional theory (DFT) . These studies provide detailed information on optimized geometry, vibrational frequencies, and molecular electrostatic potential, which are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

Reactions involving methoxybenzaldehyde derivatives can be complex. For example, the methoxide ion mediated reactions of methyl azidoacetate with cyanobenzaldehydes lead to different products depending on the position of the cyano group . This suggests that the reactivity of "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" could also be influenced by the position of substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives have been extensively studied . These studies include spectroscopic analysis (NMR, UV-vis), HOMO-LUMO analysis, and thermodynamic parameters. Such analyses are essential for predicting the reactivity and stability of "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde".

科学研究应用

合成与化学中间体

香草醛和类似芳香醛的合成是重要的研究领域。香草醛(4-羟基-3-甲氧基苯甲醛)广泛用于食品、香料和制药工业。研究重点在于开发这些化合物的有效、环保的合成方法,突出它们作为化学中间体的价值 (谭菊 & 廖新,2003)。

抗氧化剂评估和生物学性质

由芳香醛反应合成的异恶唑酮衍生物表现出显着的生物和药用性质,包括抗氧化活性。这些化合物作为合成各种杂环的中间体,强调了芳香醛在药物研究中的用途 (Rima Laroum 等,2019)。

催化氧化和环境应用

木质素催化氧化成香草醛和丁香醛等芳香醛是生物质转化和增值的关键过程。这项研究探索了将可再生资源木质素转化为有价值化学品的催化过程的优化,突出了芳香醛在可持续化学中的作用 (V. Tarabanko & N. Tarabanko,2017)。

食品调味和质量控制

支链醛,包括源自或与 3-[(二异丙氨基)甲基]-4-甲氧基苯甲醛相关的醛,在食品调味中很重要。从氨基酸生产和降解这些化合物以及它们在食品质量和风味增强中的作用已得到广泛综述,强调了它们在食品工业中的重要性 (B. Smit、W. Engels 和 G. Smit,2009)。

高级氧化工艺

用于降解环境污染物的高级氧化工艺 (AOP) 的研究包括对不同 AOP 在将复杂有机分子分解成危害较小的副产物方面的效率的研究。这项研究强调了在环境修复工作中了解化学反应性和降解途径的重要性 (Mohammad Qutob 等,2022)。

作用机制

Target of Action

The primary target of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is the 5-HT 1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine .

Mode of Action

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde interacts with its target, the 5-HT 1A receptor, as an agonist . This means it binds to the receptor and activates it to produce a biological response . The activation of the 5-HT 1A receptor is thought to result in the hallucinogenic and entheogenic effects of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde .

Biochemical Pathways

The activation of the 5-HT 1A receptor by 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde may also involve additional mechanisms of action such as monoamine oxidase inhibition (MAOI) . Monoamine oxidase is an enzyme that breaks down monoamine neurotransmitters, and its inhibition can increase the levels of these neurotransmitters in the brain .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The activation of the 5-HT 1A receptor by 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde can lead to various molecular and cellular effects. For instance, it has been found to be neurotoxic in rats . In humans, excessive doses have caused clinical intoxication, characterized by nausea, vomiting, agitation, hypotension, mydriasis, tachycardia, and hallucinations .

属性

IUPAC Name |

3-[[di(propan-2-yl)amino]methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11(2)16(12(3)4)9-14-8-13(10-17)6-7-15(14)18-5/h6-8,10-12H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZNZSCGDOUWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=C(C=CC(=C1)C=O)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2521657.png)

![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)

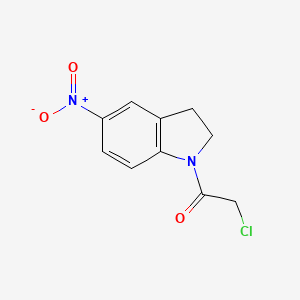

![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)

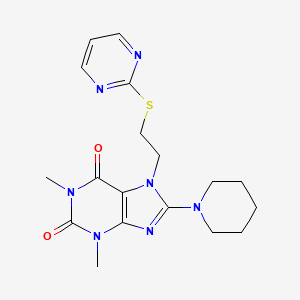

![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2521663.png)

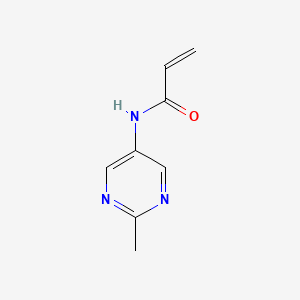

![N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide](/img/structure/B2521666.png)

![2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2521676.png)

![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)